Tentoxin
Overview
Description
Tentoxin is a natural cyclic tetrapeptide produced by phytopathogenic fungi from the genus Alternaria, specifically A. tenuis and A. alternata . It selectively induces chlorosis in several germinating seedling plants . Tentoxin may be used as a potential natural herbicide .
Synthesis Analysis
The biosynthesis of Tentoxin involves a non-ribosomal peptide synthetase (NRPS) and a cytochrome P450 protein . The NRPS, named TES, is encoded by a single 15,486 base pair open reading frame, predicting a 5161 amino acid protein . The TES protein is predicted to be comprised of four peptide synthase modules with two additional N-methylation domains . The number and arrangement of the modules in TES were consistent with the number and arrangement of the amino acid residues of Tentoxin .
Molecular Structure Analysis
Tentoxin has the following composition: cyclo [leucyl-N-methylA2dehydrophenyl-glycyl -N- methylalanyl] (13) . The number and arrangement of the modules in TES were consistent with the number and arrangement of the amino acid residues of Tentoxin .
Chemical Reactions Analysis
The putative adenylation domains of TES might be responsible for the activation of Gly, Ala, Leu, and DPhe .
Physical And Chemical Properties Analysis
Tentoxin has a molecular mass of 414.498 g/mol . Its melting point is between 172 to 175 °C .
Scientific Research Applications
Biosynthesis Research
Tentoxin is produced by several Alternaria species . In a study, two genes, a putative non-ribosome peptide synthetase (NRPS) TES and a cytochrome P450 protein TES1, were identified as required for tentoxin biosynthesis in Alternaria alternata strain ZJ33 . This discovery provides valuable insights into the biosynthesis of tentoxin and can be used to further our understanding of the biosynthesis of similar compounds .
Plant Research
Tentoxin inhibits the F1-ATPase activity of chloroplasts, resulting in chlorosis in sensitive plants . This property makes it a useful tool in plant research, particularly in studies investigating the effects of chlorosis on plant health and productivity .
Food Safety
Tentoxin has been detected in various food products, including citrus-based products . Understanding the occurrence and concentration of tentoxin in food products is crucial for ensuring food safety .
Enzyme Inhibition
Tentoxin has been used in recent research to eliminate the polyphenol oxidase (PPO) activity from seedlings of higher plants . This application is particularly useful in studies investigating the role of PPO in plant physiology .
Mechanism of Action
Tentoxin is a natural cyclic tetrapeptide produced by the phytopathogenic fungus Alternaria alternata .
Target of Action
Tentoxin’s primary targets are several enzyme sites within the plant cells . These enzymes play crucial roles in various biochemical processes, and their inhibition by Tentoxin leads to the characteristic symptoms of chlorosis in sensitive plants .
Mode of Action
Tentoxin interacts with its targets by inhibiting their activity. This inhibition disrupts the normal biochemical processes within the plant cells, leading to changes in the plant’s physiology . Tentoxin is known to inhibit the F1-ATPase activity of chloroplasts .
Biochemical Pathways
Tentoxin affects the biochemical pathway involving F1-ATPase, a key enzyme in the process of photophosphorylation . The inhibition of this enzyme disrupts the plant’s ability to carry out photosynthesis effectively, leading to downstream effects such as chlorosis .
Pharmacokinetics
Tentoxin’s bioavailability is likely high, given its potent effects even at low concentrations .
Result of Action
The primary molecular effect of Tentoxin’s action is the inhibition of F1-ATPase activity, leading to disrupted photosynthesis . On a cellular level, this results in chlorosis, a condition where the plant leaves turn yellow due to the lack of chlorophyll . This can severely affect the plant’s growth and productivity.
Future Directions
properties
IUPAC Name |
(3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/b18-12-/t15-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIRBDOFKDACOK-LFXZBHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N(/C(=C\C2=CC=CC=C2)/C(=O)NCC(=O)N1C)C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893264 | |
Record name | Tentoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tentoxin | |
CAS RN |
28540-82-1 | |
Record name | Tentoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028540821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tentoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TENTOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FW4EQ02E0Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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